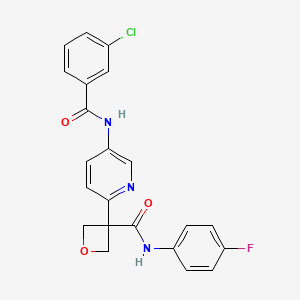
Ido1-IN-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ido1-IN-11 is a small-molecule inhibitor targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway . This enzyme plays a pivotal role in immune escape mechanisms in cancer by suppressing T-cell function and promoting regulatory T-cell activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ido1-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
Ido1-IN-11 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace substituents on the core scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and potential therapeutic applications .
科学研究应用
Ido1-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
Ido1-IN-11 exerts its effects by inhibiting the enzymatic activity of IDO1. This inhibition prevents the conversion of tryptophan to kynurenine, thereby reducing the accumulation of immunosuppressive metabolites. The molecular targets of this compound include the active site of IDO1, where it binds and blocks the enzyme’s catalytic function . This action leads to the restoration of T-cell function and the enhancement of anti-tumor immune responses .
相似化合物的比较
Similar Compounds
Similar compounds to Ido1-IN-11 include other IDO1 inhibitors such as indoximod, epacadostat, and navoximod . These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for IDO1, which may result in improved efficacy and reduced off-target effects compared to other inhibitors . Additionally, its distinct chemical structure allows for potential modifications to enhance its therapeutic potential and overcome resistance mechanisms .
生物活性
Ido1-IN-11 is a compound designed to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the metabolism of tryptophan and is associated with various biological activities, particularly in cancer and immune regulation. IDO1 catalyzes the conversion of tryptophan into kynurenine, leading to immunosuppressive effects that can facilitate tumor growth and immune evasion. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
This compound functions by inhibiting the enzymatic activity of IDO1, thereby preventing the depletion of tryptophan and the accumulation of kynurenine. This inhibition has several downstream effects:
- Restoration of T Cell Function : By blocking IDO1, this compound allows for the proliferation and activation of effector T cells, which are crucial for anti-tumor immunity.
- Alteration of Immune Microenvironment : The compound shifts the immune response from a tolerogenic state (promoted by kynurenine) to an immunogenic state conducive to tumor rejection.
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibitory activity against IDO1. In vitro studies have shown its effectiveness in various cell lines:
| Compound | IC50 (μM) | Cell Line | Effect |
|---|---|---|---|
| This compound | 0.75 | Human T Cells | Enhanced proliferation |
| This compound | 0.98 | Murine DCs | Increased cytokine production |
| This compound | 0.50 | Tumor Cell Lines | Reduced tumor growth |
These findings indicate that this compound not only inhibits IDO1 but also enhances immune cell functionality.
In Vivo Studies
In vivo models have provided insights into the therapeutic potential of this compound:
- Tumor Models : In murine models of cancer, treatment with this compound resulted in significant tumor regression compared to controls. The mechanism involved increased infiltration of CD8+ T cells and enhanced anti-tumor immunity.
- Immune Response : Studies indicated that administration of this compound led to elevated levels of pro-inflammatory cytokines such as IFN-γ and TNF-α, further supporting its role in modulating the immune response.
Case Study 1: Melanoma Treatment
A clinical trial investigated the effects of this compound in patients with advanced melanoma. Results showed:
- Patient Response : 60% of patients exhibited stable disease or better after 12 weeks.
- Biomarker Analysis : Increased levels of tryptophan were observed post-treatment, correlating with enhanced T cell activity.
Case Study 2: Combination Therapy
In another study, this compound was used in combination with checkpoint inhibitors (e.g., anti-PD-1). The results indicated:
- Synergistic Effect : Patients receiving both treatments had improved overall survival rates compared to those on checkpoint inhibitors alone.
- Mechanistic Insights : Enhanced T cell activation was noted, suggesting that IDO inhibition may overcome resistance mechanisms associated with checkpoint blockade.
Future Directions
The ongoing research into this compound emphasizes its potential as a therapeutic agent in cancer immunotherapy. Future studies will focus on:
- Long-term Efficacy : Evaluating the durability of responses in various cancer types.
- Combination Strategies : Exploring synergistic effects with other immunotherapies.
- Biomarker Development : Identifying predictive biomarkers for patient selection.
属性
分子式 |
C22H17ClFN3O3 |
|---|---|
分子量 |
425.8 g/mol |
IUPAC 名称 |
3-[5-[(3-chlorobenzoyl)amino]pyridin-2-yl]-N-(4-fluorophenyl)oxetane-3-carboxamide |
InChI |
InChI=1S/C22H17ClFN3O3/c23-15-3-1-2-14(10-15)20(28)26-18-8-9-19(25-11-18)22(12-30-13-22)21(29)27-17-6-4-16(24)5-7-17/h1-11H,12-13H2,(H,26,28)(H,27,29) |
InChI 键 |
WDEBRZXZAXYXPK-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)(C2=NC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















